lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate
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Overview
Description
Lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate is a complex organic compound that combines the properties of lithium ions with a benzotriazole derivative This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the synthesis of the benzotriazole derivative. This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Lithiation: The benzotriazole derivative is then lithiated using a lithium reagent such as lithium hydroxide or lithium carbonate in an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Acetylation: The lithiated benzotriazole is subsequently reacted with acetic acid or an acetyl chloride derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the benzotriazole ring, potentially yielding reduced forms of the compound.
Substitution: The acetate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzotriazole oxides, while reduction could produce benzotriazole hydrides.
Scientific Research Applications
Chemistry
In chemistry, lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate is studied for its potential as a ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound could be explored for its potential as a bioactive molecule, given the known biological activities of benzotriazole derivatives, which include antimicrobial and anticancer properties.
Medicine
In medicine, the compound might be investigated for its therapeutic potential, particularly in the development of new drugs that leverage the unique properties of both lithium and benzotriazole.
Industry
In industrial applications, the compound could be used as a corrosion inhibitor, leveraging the protective properties of benzotriazole derivatives on metal surfaces.
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate involves interactions at the molecular level with various targets. The lithium ion can modulate ionic balances and signaling pathways, while the benzotriazole moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Lithium acetate: A simpler lithium salt used in various chemical applications.
Benzotriazole: A parent compound known for its corrosion inhibition properties.
Lithium benzotriazole: A related compound combining lithium and benzotriazole, but without the acetyl group.
Uniqueness
Lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate is unique due to the combination of lithium’s electrochemical properties and the versatile benzotriazole moiety. This dual functionality makes it particularly interesting for applications requiring both ionic conductivity and chemical stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
lithium;2-(4,5,6,7-tetrahydrobenzotriazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.Li/c12-8(13)5-11-9-6-3-1-2-4-7(6)10-11;/h1-5H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXZLOGRTWSZSK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCC2=NN(N=C2C1)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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